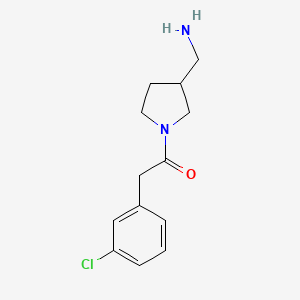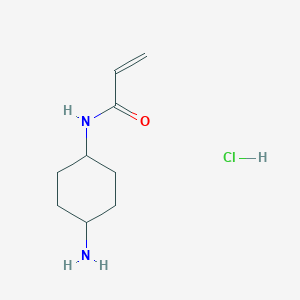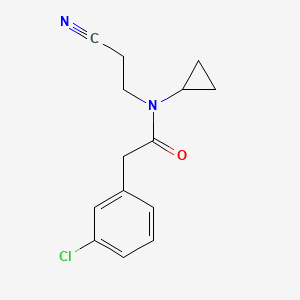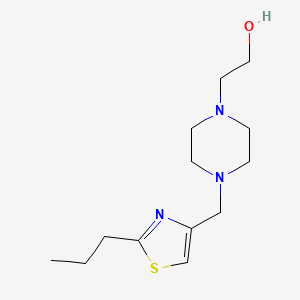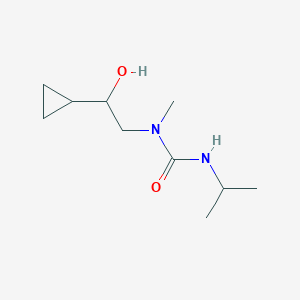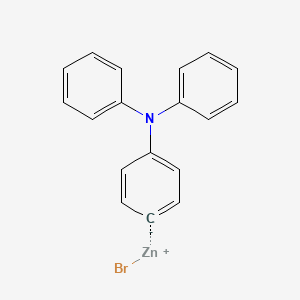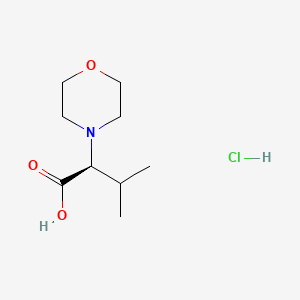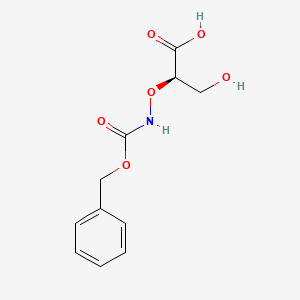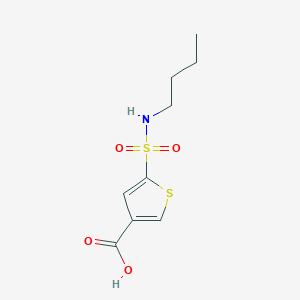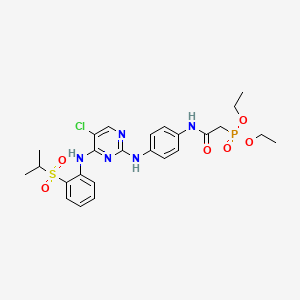![molecular formula C31H32N2O8 B14901046 2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenoxy and dioxopyrrolidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione involves multiple steps, typically starting with the preparation of intermediate compounds such as 4-methoxyphenoxyethyl derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The final step usually involves cyclization and purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for quality control .
化学反应分析
Types of Reactions
2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often involving hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Commonly with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require low temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s methoxyphenoxy groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenoxy)ethyl N-(2-Fluorophenyl)carbamate: Shares similar structural features but differs in its functional groups and applications.
2-(4-Methoxyphenoxy)ethyl N-(4-Methyl-2-Nitrophenyl)carbamate: Another related compound with distinct chemical properties and uses.
Uniqueness
What sets 2-(2-(4-Methoxyphenoxy)ethyl)-5-(1-(2-(4-methoxyphenoxy)ethyl)-2,5-dioxopyrrolidin-3-yl)-7-methyl-4,5-dihydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of methoxyphenoxy and dioxopyrrolidinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
属性
分子式 |
C31H32N2O8 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenoxy)ethyl]-5-[1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxopyrrolidin-3-yl]-7-methyl-4,5-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C31H32N2O8/c1-19-16-20(25-18-27(34)32(29(25)35)12-14-40-23-8-4-21(38-2)5-9-23)17-26-28(19)31(37)33(30(26)36)13-15-41-24-10-6-22(39-3)7-11-24/h4-11,16,20,25H,12-15,17-18H2,1-3H3 |
InChI 键 |
KLTPJRDNUPOVMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CC2=C1C(=O)N(C2=O)CCOC3=CC=C(C=C3)OC)C4CC(=O)N(C4=O)CCOC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



